1-(4-Ethylbenzyl)piperazine
Overview
Description
1-(4-Ethylbenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylbenzyl group, making it a unique and versatile molecule in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 1-(4-Ethylbenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
this compound acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving GABA. By acting as an agonist at the GABA receptor, this compound enhances the effect of GABA. This can lead to an increase in the influx of chloride ions into the neuron, making it more resistant to excitation .
Pharmacokinetics
It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptor activity. By enhancing the inhibitory effects of GABA, this compound can alter neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to cross cell membranes and interact with its target receptors . Additionally, factors such as temperature and the presence of other substances can also affect the stability and activity of this compound .
Preparation Methods
The synthesis of 1-(4-Ethylbenzyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetonitrile or ethanol under reflux conditions. Another method involves the reductive amination of 4-ethylbenzaldehyde with piperazine using a reducing agent like sodium borohydride .
Industrial production methods for piperazine derivatives often involve large-scale reactions using continuous flow reactors to ensure high yield and purity . These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications.
Chemical Reactions Analysis
1-(4-Ethylbenzyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
1-(4-Ethylbenzyl)piperazine can be compared with other piperazine derivatives to highlight its uniqueness:
1-(4-Methylbenzyl)piperazine: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(4-Chlorobenzyl)piperazine:
1-(4-Methoxybenzyl)piperazine: The presence of a methoxy group introduces different electronic effects, influencing its chemical behavior.
These similar compounds demonstrate the versatility of piperazine derivatives and the impact of different substituents on their properties and applications.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHWWXRPMBXPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354341 | |
Record name | 1-(4-ethylbenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-97-2 | |
Record name | 1-(4-ethylbenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-ETHYLBENZYL)PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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